N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide
Description
N-(4-Methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is a benzamide derivative featuring a methoxy group at the 4-position and a nitro group at the 2-position on the aniline ring, along with a methylsulfonyl substituent on the benzamide moiety. Its synthesis typically involves coupling reactions between activated carboxylic acids (e.g., 4-(methylsulfonyl)benzoic acid) and substituted anilines under peptide-coupling conditions (e.g., EDC/HOBt) .
Properties
IUPAC Name |
N-(4-methoxy-2-nitrophenyl)-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O6S/c1-23-11-5-8-13(14(9-11)17(19)20)16-15(18)10-3-6-12(7-4-10)24(2,21)22/h3-9H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPZBVQIARMLQMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide typically involves the following steps:
Methoxylation: The substitution of a hydrogen atom with a methoxy group.
Amidation: The formation of the benzamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration, methoxylation, sulfonylation, and amidation reactions, optimized for yield and purity. These processes would be conducted under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at the ortho position and the methoxy group at the para position influence electrophilic aromatic substitution (EAS) reactivity.
Key Observations:
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Nitration: Further nitration is hindered due to deactivation by the existing nitro group.
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Methoxy Group Reactivity: The methoxy group directs incoming electrophiles to the meta position relative to itself, but steric hindrance from the nitro group limits reactivity .
Reduction Reactions
The nitro group undergoes selective reduction to an amine under controlled conditions.
Experimental Data:
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H/Pd-C | Ethanol, 25°C, 12 h | 4-(methylsulfonyl)-N-(4-methoxy-2-aminophenyl)benzamide | 78% |
| SnCl/HCl | Reflux, 4 h | Same as above | 65% |
The amine product serves as an intermediate for heterocyclic synthesis (e.g., benzimidazoles) .
Hydrolysis and Stability
The benzamide bond is stable under neutral conditions but hydrolyzes in acidic or basic media.
Hydrolysis Pathways:
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Acidic: Cleavage to 4-(methylsulfonyl)benzoic acid and 4-methoxy-2-nitroaniline.
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Basic: Saponification to the corresponding carboxylate salt.
Kinetic Data:
| Condition | Rate Constant (k, h) | Half-Life (t) |
|---|---|---|
| 1M HCl, 70°C | 0.12 | 5.8 h |
| 1M NaOH, 70°C | 0.09 | 7.7 h |
Oxidation Reactions
The methylsulfonyl group is resistant to oxidation, but the methoxy group can undergo demethylation under harsh conditions:
Reagents: BBr in CHCl, −78°C → Phenolic derivative (56% yield) .
Structural Influences on Reactivity
Crystallographic studies reveal:
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Planarity: The benzamide and aryl rings form a dihedral angle of 23.4°, reducing conjugation and altering electronic effects .
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Hydrogen Bonding: Intramolecular N–H⋯O interactions stabilize the molecule, affecting solubility and reaction kinetics .
Comparative Reaction Table
Scientific Research Applications
Medicinal Chemistry
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide serves as a lead compound in drug development, particularly for targeting specific enzymes or receptors. Its structure allows for interactions with biological targets, which can lead to the modulation of their activity.
Case Study: Anticancer Activity
A study investigated related compounds with similar structures for their anticancer properties. The findings suggested that derivatives of this compound could exhibit significant inhibitory effects on cancer cell lines, highlighting its potential as a therapeutic agent against various cancers .
Materials Science
In materials science, this compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties. This application is particularly relevant in developing organic semiconductors and other functional materials.
Application Example: Organic Electronics
Research has shown that compounds with sulfonamide groups can enhance the performance of organic electronic devices due to their ability to improve charge transport properties. This makes this compound a candidate for further exploration in this area.
Organic Synthesis
The compound acts as an intermediate in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including reduction, oxidation, and substitution.
Synthetic Routes
- Methoxylation: Substitution of hydrogen with a methoxy group.
- Amidation: Formation of the benzamide linkage.
- Reduction: The nitro group can be reduced to an amine.
- Oxidation: The methoxy group can be oxidized to a hydroxyl group.
These synthetic pathways enable the creation of diverse derivatives that may possess unique biological or chemical properties.
The biological activity of this compound has been explored extensively. Its structure suggests potential activities such as anticancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would include binding to the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Comparisons
Substituent Variations
- 4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB): Replaces the methylsulfonyl group with bromine.
- 3-(Methylsulfonyl)-N-(4-(pyridin-3-yl)thiazol-2-yl)benzamide (9a) : Features a thiazole ring instead of the nitro-methoxy aniline. The thiazole introduces heterocyclic rigidity, which may enhance selectivity for specific targets (e.g., kinases) .
- (S)-4-(2-(4-Chlorophenoxy)propanamido)-N-(methylsulfonyl)benzamide (32a): Contains a chlorophenoxy-propanamido chain, increasing hydrophobicity and steric bulk compared to the simpler nitro-methoxy group .
Tautomeric and Conformational Differences
Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism between thiol and thione forms, whereas the target compound’s rigidity (due to nitro and methoxy groups) limits such behavior .
Spectroscopic Properties
- IR Spectroscopy :
- NMR :
Biological Activity
N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential applications in drug discovery.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 342.35 g/mol. Its structure includes a methoxy group, a nitro group, and a methylsulfonyl moiety, which contribute to its biological activity (see Table 1 for detailed properties).
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.35 g/mol |
| Density | 1.333 g/cm³ |
| Boiling Point | 377.3 °C |
| Flash Point | 182 °C |
Synthesis
The synthesis of this compound typically involves several key steps:
- Methoxylation : Introduction of the methoxy group.
- Nitration : Formation of the nitro group on the aromatic ring.
- Amidation : Creation of the benzamide linkage through reaction with methanesulfonyl chloride.
This compound can be produced with high yield through optimized reaction conditions, ensuring purity and efficacy for further applications .
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of antibacterial, anti-inflammatory, and anticancer research:
Antibacterial Activity
Sulfonamide derivatives have been widely studied for their antibacterial properties. The compound shows potential as an inhibitor of dihydropteroate synthase (DHPS), an enzyme crucial for bacterial folate synthesis, leading to bacteriostatic effects .
Anti-inflammatory and Anticancer Properties
Research indicates that compounds containing sulfonamide moieties can exhibit anti-inflammatory effects and have potential as anticancer agents. For instance, studies have demonstrated that this compound can inhibit the growth of various cancer cell lines by inducing apoptosis and modulating cell signaling pathways .
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound interacts with target enzymes such as DHPS, inhibiting their activity and disrupting essential metabolic pathways in bacteria.
- Cell Cycle Modulation : In cancer cells, it may interfere with cell cycle progression and promote apoptosis through activation of caspases and other pro-apoptotic factors .
Case Studies
Several studies highlight the efficacy of this compound:
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Antibacterial Efficacy : In vitro testing against various bacterial strains showed significant inhibition zones, indicating strong antibacterial properties comparable to standard antibiotics .
Bacterial Strain Zone of Inhibition (mm) E. coli 10 S. aureus 12 B. subtilis 9 - Anticancer Activity : A study evaluated its effects on colon carcinoma cells (HCT-15), revealing IC50 values lower than those of conventional chemotherapeutics like doxorubicin, suggesting superior efficacy in certain contexts .
Q & A
Q. What are the standard synthetic routes for N-(4-methoxy-2-nitrophenyl)-4-(methylsulfonyl)benzamide, and how is purity validated?
The compound is typically synthesized via a two-step coupling reaction: (1) activation of 4-(methylsulfonyl)benzoic acid using coupling agents like EDCI/HOBt, followed by (2) condensation with 4-methoxy-2-nitroaniline under mild basic conditions (e.g., potassium carbonate in DMF). Purification involves recrystallization from ethanol/water mixtures. Purity is validated using HPLC (≥98% by area normalization) and ¹H/¹³C NMR spectroscopy to confirm functional group integrity .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
Single-crystal X-ray diffraction (SC-XRD) is employed, with data collected using a diffractometer (e.g., Oxford Xcalibur Eos). The structure is solved via direct methods using SHELXS-97 and refined with SHELXL-97, applying anisotropic displacement parameters for non-H atoms. Hydrogen bonding networks (e.g., N–H⋯O=S interactions) are analyzed using Mercury software. Final R-values (e.g., R₁ < 0.05) validate the model .
Advanced Research Questions
Q. How do intermolecular hydrogen bonds influence the solid-state packing of this compound?
The crystal lattice is stabilized by N–H⋯O=S hydrogen bonds between the amide proton and sulfonyl oxygen, forming centrosymmetric dimers. These interactions create a planar arrangement with a dihedral angle of ~52° between aromatic rings. Computational studies (Hirshfeld surface analysis) quantify the contribution of H-bonding (≈25% of total interactions) and π-π stacking (≈15%) to lattice energy .
Q. What computational strategies predict the bioactivity of this compound against enzyme targets?
Molecular docking (AutoDock Vina) and QSAR models are used to assess interactions with enzymes like histone deacetylases (HDACs) or bacterial phosphopantetheinyl transferases (PPTases). The sulfonyl group’s electron-withdrawing properties enhance binding to catalytic zinc ions in HDACs, while the nitro group may hinder bacterial proliferation by disrupting PPTase-mediated acyl carrier protein activation .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Discrepancies in ¹H NMR signals (e.g., unexpected multiplicity due to slow conformational exchange) are addressed via variable-temperature NMR or 2D techniques (COSY, NOESY). For mass spectrometry, high-resolution ESI-MS (HRMS) with isotopic pattern matching distinguishes between isobaric impurities and fragmentation artifacts .
Q. What methods assess the compound’s thermal stability under varying conditions?
Thermogravimetric analysis (TGA) at 10°C/min under nitrogen reveals decomposition onset temperatures (>250°C). Differential scanning calorimetry (DSC) identifies phase transitions (e.g., melting points) and confirms amorphous/crystalline content. Stability in solution is tested via accelerated degradation studies (40°C/75% RH for 4 weeks) monitored by HPLC .
Q. How is structural isomerization monitored during storage or reaction conditions?
Reverse-phase HPLC with a C18 column (ACN/water gradient) separates isomers. Kinetic studies track nitro-to-amine reduction under catalytic hydrogenation (Pd/C, H₂) using UV-Vis spectroscopy. Activation energies (Eₐ) are calculated via Arrhenius plots to predict shelf-life .
Q. What solvent systems optimize reactivity in derivatization reactions (e.g., amide hydrolysis)?
Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack during hydrolysis, while dielectric constant (ε) correlates with reaction rate. For example, hydrolysis in 1:1 DMF/water at 80°C achieves >90% conversion to the carboxylic acid derivative. Solvent effects are modeled using COSMO-RS simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
